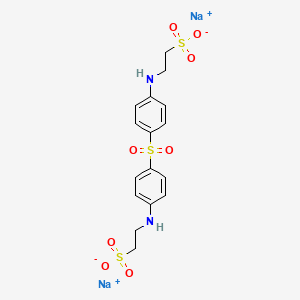
N-(3,5-bis-(Trifluoromethyl)phenyl)-4-chlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-bis-(Trifluoromethyl)phenyl)-4-chlorobenzenesulfonamide is a chemical compound characterized by its trifluoromethyl groups and chlorobenzenesulfonamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-bis-(Trifluoromethyl)phenyl)-4-chlorobenzenesulfonamide typically involves the following steps:
Bis(trifluoromethyl)phenyl Derivative Synthesis: The starting material, 3,5-bis(trifluoromethyl)phenyl, is synthesized through the reaction of trifluoromethyl aniline with appropriate reagents.
Chlorobenzenesulfonamide Formation: The chlorobenzenesulfonamide moiety is introduced through a sulfonation reaction, followed by chlorination.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-(3,5-bis-(Trifluoromethyl)phenyl)-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro and sulfonamide sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are employed.
Major Products Formed:
Sulfonic Acids: Resulting from oxidation reactions.
Amine Derivatives: Formed through reduction processes.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
N-(3,5-bis-(Trifluoromethyl)phenyl)-4-chlorobenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism by which N-(3,5-bis-(Trifluoromethyl)phenyl)-4-chlorobenzenesulfonamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways related to its biological activity.
Comparación Con Compuestos Similares
N-(3,5-bis-(Trifluoromethyl)phenyl)thiourea: Used as a catalyst in organic synthesis.
3,5-Bis(trifluoromethyl)nitrobenzene: Known for its use in chemical research.
Uniqueness: N-(3,5-bis-(Trifluoromethyl)phenyl)-4-chlorobenzenesulfonamide stands out due to its unique combination of trifluoromethyl groups and chlorobenzenesulfonamide structure, which imparts distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Propiedades
Fórmula molecular |
C14H8ClF6NO2S |
|---|---|
Peso molecular |
403.7 g/mol |
Nombre IUPAC |
N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C14H8ClF6NO2S/c15-10-1-3-12(4-2-10)25(23,24)22-11-6-8(13(16,17)18)5-9(7-11)14(19,20)21/h1-7,22H |
Clave InChI |
DKZHYAMEOKGXSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[Bis[(3-phenylallyl)oxy]methyl]vinylbenzene](/img/structure/B15346189.png)



![Benzo[b]thiophen-3(2H)-one, 4,7-dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)-](/img/structure/B15346218.png)





